molecular formula C8H10O5 B14254511 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid CAS No. 185517-08-2

4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid

Cat. No.: B14254511
CAS No.: 185517-08-2
M. Wt: 186.16 g/mol
InChI Key: IQTRCSIFRNCQBN-UHFFFAOYSA-N
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Description

4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O5 It is a derivative of cyclohexene and contains both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohex-4-ene-1,2-dicarboxylic anhydride. This intermediate is then hydrolyzed to produce the desired compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as xylene, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxycyclohex-1-ene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxyl groups on a cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

185517-08-2

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

4-hydroxycyclohexene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h4,9H,1-3H2,(H,10,11)(H,12,13)

InChI Key

IQTRCSIFRNCQBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1O)C(=O)O)C(=O)O

Origin of Product

United States

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